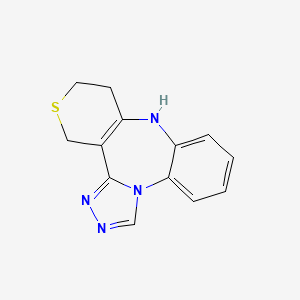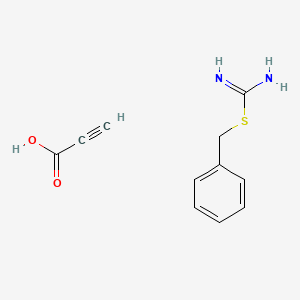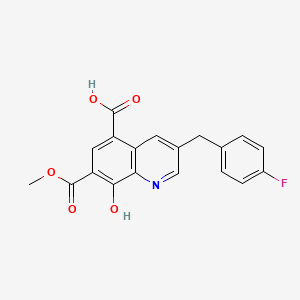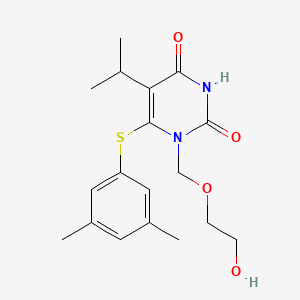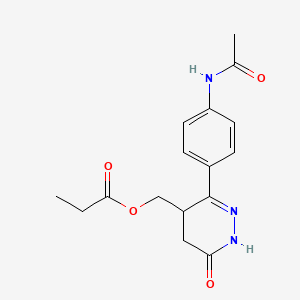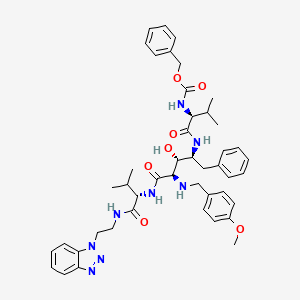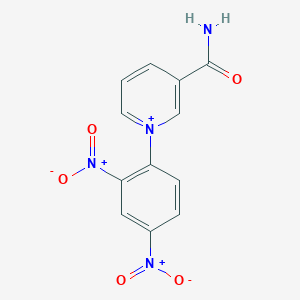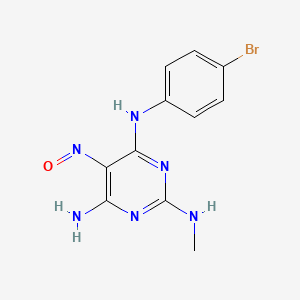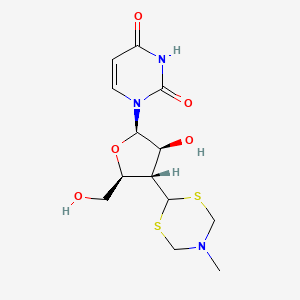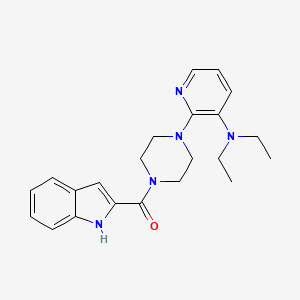![molecular formula C16H8O2S B12788816 Naphtho[2,1-f][1]benzothiole-7,11-dione CAS No. 7495-38-7](/img/structure/B12788816.png)
Naphtho[2,1-f][1]benzothiole-7,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 407704: , also known as 4-Methylmorpholine, is a chemical compound with the molecular formula C5H11NO. It is a heterocyclic amine with a morpholine ring substituted by a methyl group at the nitrogen atom. This compound is widely used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 4-Methylmorpholine can be synthesized through several methods. One common method involves the reaction of morpholine with formaldehyde and hydrogen in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and cost-effective process.
Industrial Production Methods: In industrial settings, 4-Methylmorpholine is produced through the catalytic hydrogenation of morpholine. This process involves the use of a metal catalyst, such as palladium or platinum, to facilitate the hydrogenation reaction. The reaction is carried out in a reactor under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 4-Methylmorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: 4-Methylmorpholine can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or basic conditions, depending on the desired product.
Reduction: Reduction of 4-Methylmorpholine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert solvent, such as tetrahydrofuran, under anhydrous conditions.
Substitution: Substitution reactions involving 4-Methylmorpholine often occur at the nitrogen atom. For example, it can react with alkyl halides to form N-alkyl derivatives. These reactions are typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.
Major Products Formed: The major products formed from these reactions include N-alkyl derivatives, oxidized morpholine compounds, and reduced morpholine derivatives. These products have various applications in chemical synthesis and industrial processes.
科学的研究の応用
4-Methylmorpholine has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its ability to act as a base and nucleophile makes it valuable in various chemical reactions, such as the formation of amides and esters.
Biology: In biological research, 4-Methylmorpholine is used as a buffer in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its derivatives have shown potential as therapeutic agents for various diseases.
Industry: 4-Methylmorpholine is used in the production of surfactants, corrosion inhibitors, and rubber chemicals. It also serves as a catalyst in polymerization reactions and as a stabilizer for polyurethane foams.
作用機序
The mechanism of action of 4-Methylmorpholine involves its ability to act as a base and nucleophile in chemical reactions. It can donate a pair of electrons to form covalent bonds with electrophiles, facilitating various chemical transformations. In biological systems, it can interact with enzymes and proteins, stabilizing their structures and enhancing their activity.
類似化合物との比較
Morpholine: The parent compound of 4-Methylmorpholine, morpholine, lacks the methyl group at the nitrogen atom. It has similar chemical properties but differs in its reactivity and applications.
N-Methylmorpholine: This compound has a methyl group attached to the nitrogen atom, similar to 4-Methylmorpholine. it differs in its physical properties and reactivity due to the presence of an additional methyl group.
Piperidine: Piperidine is another heterocyclic amine with a similar structure to morpholine. It has different chemical properties and applications, making it distinct from 4-Methylmorpholine.
Uniqueness of 4-Methylmorpholine: 4-Methylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a base and nucleophile, along with its stability and reactivity, makes it valuable in various chemical and industrial applications.
特性
CAS番号 |
7495-38-7 |
|---|---|
分子式 |
C16H8O2S |
分子量 |
264.3 g/mol |
IUPAC名 |
naphtho[2,1-f][1]benzothiole-7,11-dione |
InChI |
InChI=1S/C16H8O2S/c17-14-11-6-5-9-3-1-2-4-10(9)13(11)15(18)16-12(14)7-8-19-16/h1-8H |
InChIキー |
QWEGWWUNKLWTNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(C3=O)C=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


